2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound belonging to the class of thiadiazole derivatives, which are characterized by a five-membered heterocyclic structure containing nitrogen and sulfur atoms. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The compound is synthesized through specific chemical reactions involving thiadiazole and phenoxy acetamide moieties. It is primarily studied in academic and industrial research settings for its pharmacological properties.
2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can be classified as:
The synthesis of 2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves several steps:
The synthesis process may utilize various reagents such as acetic anhydride and catalysts to enhance yield and purity. Conditions such as temperature, pressure, and reaction time are optimized to achieve the desired product efficiently.
The molecular formula for 2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is . The structure features:
Key structural data includes:
The compound's spatial configuration can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to confirm its structural integrity.
The compound can participate in various chemical reactions:
The outcomes of these reactions depend on the specific conditions applied (e.g., temperature, solvent) and the nature of the reagents used. For example:
The mechanism of action for 2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with biological targets such as enzymes or receptors. This interaction may modulate their activity, potentially leading to therapeutic effects such as antimicrobial or anticancer activities. The precise molecular pathways remain under investigation but are crucial for understanding its pharmacological potential.
Key physical properties include:
Relevant chemical properties include:
Property | Value |
---|---|
Molecular Formula | C13H14N4O2S |
Molecular Weight | 286.34 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are essential for determining the compound's behavior in various applications and formulations.
2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has several promising applications:
2-Phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide represents a structurally optimized derivative within the broader class of 1,3,4-thiadiazol-2-yl acetamide compounds exhibiting targeted inhibition of cytosolic protein tyrosine phosphatase epsilon (cyt-PTPε). This enzyme is a critical regulator of osteoclast signaling pathways, particularly through its dephosphorylation of Src kinase—a master controller of osteoclast activation and bone resorption. Molecular profiling studies demonstrate that the compound achieves selective inhibition of cyt-PTPε over other phosphatases (PTPσ, PTP1B, and LAR) with an IC50 range of 5–10 μM, establishing its target specificity [1]. The compound's pharmacophore integrates the essential 1,3,4-thiadiazol-2-yl core linked to a phenoxymethyl-acetamide group, enabling precise interaction with the catalytic domain of PTPε through hydrogen bonding and hydrophobic interactions. This binding disrupts the enzyme's ability to dephosphorylate cellular Src, thereby prolonging the activated phosphorylation state of Src (pTyr416) and downstream effectors [1]. In vitro analyses confirm that treatment with this compound reduces cyt-PTPε-mediated dephosphorylation by >60% at 10 μM concentration, positioning it as a lead candidate for modulating osteoclast-driven bone pathologies [1].
Table 1: In Vitro Phosphatase Selectivity Profile of 2-Phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Phosphatase | Inhibition at 10 μM (%) | Selectivity Ratio (vs. PTPε) |
---|---|---|
PTPε | 82 ± 4% | 1.0 (Reference) |
PTP1B | 18 ± 3% | 4.6 |
PTPσ | 12 ± 2% | 6.8 |
LAR | 15 ± 4% | 5.5 |
Beyond direct PTPε inhibition, 2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide exerts profound effects on osteoclast maturation and functional integrity. The compound disrupts the osteoclast differentiation cascade by suppressing RANKL-induced monocyte-to-osteoclast transformation, as evidenced by a >70% reduction in tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells at non-cytotoxic concentrations (IC50 = 8.2 μM) [1]. Crucially, it destabilizes actin ring structures and podosomes—specialized adhesion complexes essential for osteoclast bone resorption. Mechanistically, this occurs via Src-mediated dysregulation of Rho GTPases and subsequent collapse of F-actin networks. Live-cell imaging reveals complete podosome dissolution within 60 minutes of compound exposure at 10 μM, abolishing osteoclast resorptive capacity without affecting cell viability [1]. These dual actions—inhibiting differentiation and disrupting resorptive machinery—position the compound as a dual-action therapeutic for osteoporosis and other osteolytic disorders. Structural comparisons indicate that the isopropyl substituent at the thiadiazol C5 position enhances cellular uptake compared to unsubstituted analogs, correlating with improved in vitro efficacy [1] [7].
Table 2: Cellular Activity Profile in Osteoclast Models
Biological Process | Effect of Compound | Magnitude (10 μM) | Mechanistic Basis |
---|---|---|---|
Monocyte → Osteoclast Differentiation | Inhibition of TRAP+ cell formation | 72 ± 6% reduction | RANKL signaling disruption |
Podosome Stability | Dissolution of actin sealing zones | Complete disruption | Src/Rho GTPase axis inhibition |
Bone Resorption (in vitro) | Reduction in hydroxyapatite degradation | 85 ± 5% reduction | Podosome dysfunction |
Src Phosphorylation (pTyr416) | Sustained phosphorylation state | 3.2-fold increase | PTPε inhibition blocking dephosphorylation |
Structurally analogous 1,3,4-thiadiazol-2-yl acetamide derivatives demonstrate potent activity as ligand-directed modulators of estrogen-related receptor alpha (ERRα), an orphan nuclear receptor implicated in metabolic diseases, osteoporosis, and cancer progression. Though direct data on 2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is limited in the retrieved literature, structurally related compounds (e.g., 3-phenyl-N-((1,3,4)thiadiazol-2-yl)-acrylamide derivatives) exhibit sub-micromolar binding affinity for ERRα’s ligand-binding domain (LBD) [4]. These analogs function as inverse agonists, suppressing ERRα’s constitutive transcriptional activity by disrupting coactivator recruitment (e.g., PGC-1α). Computational modeling predicts that the phenoxyacetamide moiety of our subject compound engages similar LBD residues (notably H435, Y326, and E275) through hydrogen bonding and π-stacking interactions [4]. This interaction suppresses ERRα-driven gene expression (e.g., ESRRA, TFAM, PDK4), potentially contributing to anti-osteoporotic effects via osteoblast activation and mitochondrial biogenesis modulation. The compound’s isopropyl-thiadiazole group may enhance hydrophobic packing within the LBD compared to simpler alkyl chains, improving target residence time [4] [8].
Table 3: ERRα Modulation by Structural Analogs of 2-Phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Compound Structure | Binding Affinity (Kd, μM) | ERRα Transrepression (IC50) | Primary Therapeutic Indication |
---|---|---|---|
3-Phenyl-N-(1,3,4-thiadiazol-2-yl)acrylamide | 0.47 ± 0.08 | 1.1 μM | Osteoporosis, Cancer |
2-(3-Phenoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide | 0.82 ± 0.12 | 2.3 μM | Rheumatoid Arthritis |
2-Phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide (Predicted) | 0.5–1.0* | 1.5–3.0 μM* | Metabolic Bone Diseases |
*Computational prediction based on structural analogs [4] [8]
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0